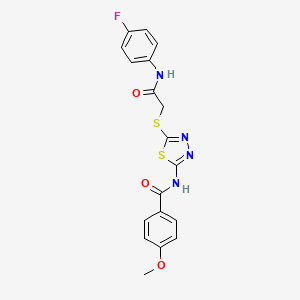
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1H-indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1H-indole-2-carboxamide” is a chemical compound that contains an indole group, which is a common structure in many natural products and pharmaceuticals . The compound also contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound would include an indole ring, a carboxamide group, a thiophene ring, and a pentyl chain with a hydroxy group. The presence of these functional groups could confer specific physical and chemical properties to the compound .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the indole and thiophene rings, as well as the carboxamide and hydroxy groups. These groups could participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the hydroxy group could increase its solubility in water .Applications De Recherche Scientifique
Pharmacological Evaluation and Receptor Activity
- Compounds with structural similarities have been evaluated for their potential cannabinoid receptor activity. For example, thiazolylindoles and benzimidazole derivatives have been seized and identified for the first time in Germany, indicating a potential interest in their pharmacological properties and receptor activities (Westphal et al., 2015).
Synthetic Cannabinoids and Metabolism
- Studies on the in vitro metabolism of synthetic cannabinoids such as APICA and its fluorinated analogue have provided insights into the metabolic pathways and potential pharmacokinetics of related compounds. These findings are crucial for understanding how such compounds are processed in the body and could hint at the metabolism of similar indole-based compounds (Sobolevsky et al., 2015).
Glycogen Phosphorylase Inhibitors
- N-bicyclo-5-chloro-1H-indole-2-carboxamide derivatives, including those with a hydroxy moiety, have shown potent inhibitory activity against glycogen phosphorylase. This indicates the potential therapeutic applications of indole carboxamide derivatives in managing diabetes and related metabolic disorders (Onda et al., 2008).
Antimicrobial Evaluation
- Derivatives of thiophene carboxamides have been synthesized and evaluated for their antimicrobial properties. This suggests that compounds with similar frameworks could also possess antimicrobial activities and thus hold potential for the development of new antimicrobial agents (Talupur et al., 2021).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-(5-hydroxy-3-thiophen-2-ylpentyl)-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c21-10-8-13(17-6-3-11-23-17)7-9-19-18(22)16-12-14-4-1-2-5-15(14)20-16/h1-6,11-13,20-21H,7-10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLPZYKOCRLFMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCCC(CCO)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1H-indole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(4-Propylpiperazin-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2811969.png)
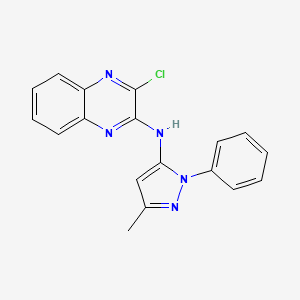
![4-[(Pyridin-2-ylmethyl)amino]butanoic acid](/img/structure/B2811971.png)
![2-[3-(Trifluoromethyl)phenyl]sulfonylethanol](/img/structure/B2811974.png)
![2-[2-Methoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoic acid](/img/structure/B2811975.png)
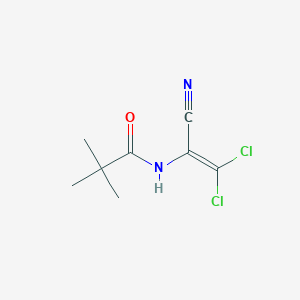
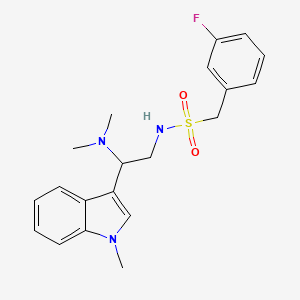
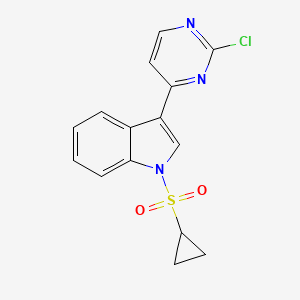
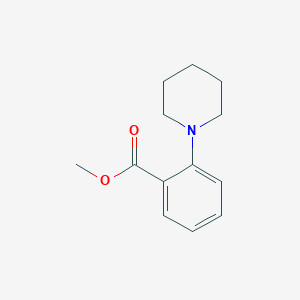

![8-chloro-N-(3-methoxybenzyl)-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide](/img/structure/B2811986.png)
